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Compound of Interest

Compound Name: 5-Hydroxypiperidin-2-one

Cat. No.: B102186 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) spectral data for 5-Hydroxypiperidin-2-one, a key intermediate in medicinal chemistry

and a chiral building block in organic synthesis. For comparative purposes, spectral data for the

parent compound, piperidin-2-one, is also presented to illustrate the influence of the C5-

hydroxyl group on the chemical shifts.

¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for 5-
Hydroxypiperidin-2-one and piperidin-2-one. The presence of the electron-withdrawing

hydroxyl group at the C5 position in 5-Hydroxypiperidin-2-one significantly influences the

chemical environment of the neighboring protons and carbons, leading to notable shifts in their

NMR signals compared to the unsubstituted piperidin-2-one.

Table 1: ¹H NMR Chemical Shift Data (ppm)
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Proton
5-Hydroxypiperidin-2-one

(Predicted)
Piperidin-2-one

H3 ~2.0-2.2 (m) 2.29 (t)

H4 ~1.8-2.0 (m) 1.78 (sextet)

H5 ~4.0-4.2 (m) 1.78 (sextet)

H6 ~3.2-3.4 (m) 3.21 (t)

NH ~7.5 (br s) 7.67 (br s)

OH Variable (br s) -

Note: Predicted data for 5-Hydroxypiperidin-2-one is based on established NMR principles

and data from similar structures. m = multiplet, t = triplet, sextet = sextet, br s = broad singlet.

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Carbon
5-Hydroxypiperidin-2-one

(Predicted)
Piperidin-2-one

C2 (C=O) ~175 172.7

C3 ~30 31.5

C4 ~25 21.4

C5 ~65 22.9

C6 ~40 42.1

Note: Predicted data for 5-Hydroxypiperidin-2-one is based on established NMR principles

and data from similar structures.
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A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra of small organic

molecules is outlined below.

1. Sample Preparation:

Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height

in the tube is approximately 4-5 cm.

2. NMR Spectrometer Setup and Data Acquisition:

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

The spectrometer is locked onto the deuterium signal of the solvent.

Shimming is performed to optimize the homogeneity of the magnetic field.

For ¹H NMR, the following parameters are typically used:

Pulse angle: 30-45 degrees

Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 8-16

For ¹³C NMR, the following parameters are typically used:

Pulse angle: 30-45 degrees

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds
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Number of scans: 1024 or more, depending on the sample concentration.

Proton decoupling is applied to simplify the spectrum.

3. Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR

spectrum.

Phase correction and baseline correction are applied to the spectrum.

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

TMS).

Structure-Spectra Correlation
The following diagram illustrates the logical workflow for correlating the structure of 5-
Hydroxypiperidin-2-one with its expected NMR signals.

To cite this document: BenchChem. [NMR Characterization of 5-Hydroxypiperidin-2-one: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b102186#1h-nmr-and-13c-nmr-characterization-of-5-
hydroxypiperidin-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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